molecular formula C22H20ClN3O5 B2555245 Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-89-6

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Numéro de catalogue: B2555245
Numéro CAS: 899943-89-6
Poids moléculaire: 441.87
Clé InChI: GZXFAPZLDJVYEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 4-chlorophenylamino-oxoethoxy group, an o-tolyl (2-methylphenyl) moiety, and an ethyl carboxylate ester. This structure combines aromatic, amide, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using programs like SHELX and ORTEP-III ), to resolve its conformational and electronic properties.

Propriétés

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-10-8-15(23)9-11-16)12-20(28)26(25-21)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXFAPZLDJVYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features several important structural components:

  • Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.
  • Chlorophenyl group : This moiety is known for enhancing biological activity due to its electron-withdrawing properties.
  • Ethoxy and carboxylate functionalities : These groups are often associated with increased solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties. Below are key findings from recent studies:

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of pyridazine have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 15 μM against human breast cancer cells, indicating potent anticancer activity .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. A study reported that compounds with the chlorophenyl group significantly reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

3. Antibacterial Activity

Research has also highlighted the antibacterial effects of similar compounds. A derivative exhibited activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 μg/mL. This suggests that this compound may possess similar antibacterial properties .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50/MIC (μM)Reference
AnticancerPyridazine Derivative15
Anti-inflammatoryChlorophenyl DerivativeReduced TNF-alpha levels
AntibacterialPyridazine Derivative32

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer effects of various pyridazine derivatives, including this compound. The study utilized multiple cancer cell lines and found that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of compounds containing the chlorophenyl group. The researchers found that these compounds inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Applications De Recherche Scientifique

Compound A exhibits a range of biological activities that make it a candidate for further research and application:

Antibacterial Activity

Research indicates that derivatives similar to Compound A possess significant antibacterial properties. For example, studies have demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains such as Escherichia coli and Staphylococcus aureus, often in the range of 256 µg/mL. The mechanisms underlying these activities may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Antifungal Activity

Similar evaluations have shown antifungal efficacy against strains like Candida albicans. The compounds were tested using standard protocols where zones of inhibition were measured post-incubation. The antifungal activity is likely due to interactions with cellular targets that disrupt fungal growth.

Other Biological Activities

Molecular docking studies suggest that Compound A may interact with specific receptors or enzymes, leading to various pharmacological effects. Additionally, its potential as a PPARγ agonist has been explored, showing promising results that correlate with its biological activities.

Synthesis Pathway

The synthesis of Compound A involves a multi-step process:

  • Formation of the Dihydropyridazine Core : This step typically involves the reaction of appropriate aldehydes with hydrazine derivatives.
  • Substitution Reactions : Subsequent steps introduce substituents such as the 4-chlorophenyl group through nucleophilic substitution reactions.
  • Final Esterification : The final product is obtained by esterification with ethyl chloroacetate or similar reagents.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to Compound A:

  • Study on PPARγ Agonism : A series of phenylthiazole derivatives were synthesized and evaluated for their agonistic activity on PPARγ receptors, showing promising results that could correlate with the activity seen in Compound A.
  • Antimicrobial Evaluation : In comparative studies, various thiazole derivatives exhibited moderate to good antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapy.

Summary of Biological Activities

Biological ActivityObservationsReferences
AntibacterialMIC against E. coli and S. aureus ~256 µg/mL
AntifungalEffective against C. albicans
PPARγ AgonismPromising results from phenylthiazole derivatives

Comparaison Avec Des Composés Similaires

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate :

  • Features a fused thiazole-pyrimidine system instead of dihydropyridazine.
  • The 4-chlorophenyl group and ethyl carboxylate ester are retained, but the methoxycarbonyl substituent introduces additional polarity.
  • Such structural differences may influence binding affinity in biological targets or catalytic activity.

Cyclohexenone vs. Dihydropyridazine

Cyclohexenone derivatives (e.g., Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate ) exhibit distinct reactivity due to their conjugated enone systems, enabling Michael additions and cycloadditions . In contrast, the dihydropyridazine core in the target compound may participate in hydrogen bonding via its amide and carbonyl groups, affecting crystallinity and stability.

Physicochemical and Structural Properties

Crystallographic Insights

  • Crystal Packing: The target compound’s analogs, such as ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, exhibit weak C–H···O interactions stabilizing their crystal lattices .
  • Conformational Analysis: Cyclohexenone derivatives display puckered conformations (e.g., half-chair, screw-boat) , while dihydropyridazine rings are typically planar or minimally puckered. This difference impacts molecular flexibility and intermolecular interactions.

Comparative Table of Key Compounds

Compound Name Core Structure Key Substituents Conformation/Puckering Notable Interactions
Target Compound Dihydropyridazine 4-Chlorophenyl, o-tolyl, ethyl carboxylate Likely planar Anticipated C–H···O, π-π
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine 4-Ethoxyphenyl, p-tolyl Planar (assumed) Electron-donating effects
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexenone 4-Chlorophenyl, 4-fluorophenyl Half-chair (Q = 0.477 Å, θ = 50.6°) C–H···O, halogen bonding
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 4-Chlorophenyl, methoxycarbonyl Fused heterocycle Polar interactions

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.